3-Amino-1-ethyl-2(1H)-quinolinone is a heterocyclic compound characterized by a quinoline backbone with an amino group and an ethyl substituent. This compound belongs to the class of aminoquinolines, which are known for their diverse biological activities and potential therapeutic applications. The structure of 3-amino-1-ethyl-2(1H)-quinolinone can be represented as follows:
The compound features a nitrogen atom in the amino group (–NH2) that is directly attached to the quinoline ring, which contributes to its reactivity and biological properties.
Research indicates that 3-amino-1-ethyl-2(1H)-quinolinone exhibits significant biological activities, including:
Various synthetic routes have been developed for the preparation of 3-amino-1-ethyl-2(1H)-quinolinone. Common methods include:
3-Amino-1-ethyl-2(1H)-quinolinone has several applications in various fields:
Several compounds share structural similarities with 3-amino-1-ethyl-2(1H)-quinolinone. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-Aminoquinoline | Structure | Lacks ethyl substituent but retains amino group. |
| 4-Aminoquinoline | Structure | Amino group at position four; different reactivity. |
| 6-Methoxyquinoline | Structure | Contains methoxy group; exhibits different solubility. |
| 2-Aminoquinoline | Structure | Amino group at position two; altered biological activity. |
The unique combination of an ethyl substituent and an amino group at the specified positions contributes to its distinct chemical reactivity and biological profile compared to other similar compounds. This specificity allows for targeted applications in medicinal chemistry and drug development.
The synthesis of 3-amino-1-ethyl-2(1H)-quinolinone through classical condensation routes utilizing isatoic anhydride derivatives represents one of the most established methodologies in quinolinone chemistry [4] [6] [26]. Isatoic anhydrides serve as versatile electrophilic building blocks that readily undergo nucleophilic attack by various enolizable partners to construct the quinolinone framework [6] [26].
The fundamental approach involves the cyclocondensation of isatoic anhydride with ethyl-containing nucleophiles under thermal conditions [18] [26]. The reaction proceeds through initial nucleophilic attack of the enolate on the more electrophilic ester carbonyl of the isatoic anhydride, forming a tetrahedral intermediate [26]. Subsequent collapse with concomitant expulsion of carbon dioxide leads to ketone formation, followed by intramolecular cyclization via 6-exo-trig mechanism to afford the desired quinolinone structure [26].
A modified approach employs sodium hydroxide as the base instead of sodium hydride for enolate generation [26]. This modification offers significant advantages including elimination of hydrogen gas production and improved operational safety [26]. The reaction utilizing one equivalent of solid sodium hydroxide in N,N-dimethylacetamide at 100 degrees Celsius achieves comparable results to traditional protocols while maintaining excellent functional group tolerance [26].
Table 1: Classical Isatoic Anhydride Condensation Yields for Quinolinone Derivatives
| Substrate | Base System | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Isatoic anhydride + ethyl acetoacetate | NaOH | 100 | 2-4 | 47-97 | [26] |
| Substituted isatoic anhydrides | NaH/DMA | 120 | 3-6 | 52-89 | [18] |
| Isatoic anhydride derivatives | Cs₂CO₃ | 60-80 | 1.5-12 | 49-95 | [12] |
The regioselectivity of the condensation reaction is governed by the electronic properties of the isatoic anhydride and the nature of the nucleophilic partner [26]. Electron-withdrawing substituents on the aromatic ring enhance the electrophilicity of the anhydride carbonyl, facilitating nucleophilic attack and improving overall conversion rates [26].
Microwave-assisted synthesis has emerged as a powerful tool for accelerating quinolinone formation while maintaining high yields and selectivity [7] [8] [36]. The application of microwave irradiation to quinolinone synthesis offers significant advantages including reduced reaction times, improved energy efficiency, and enhanced product purity [7] [36].
Dynamic microwave power systems have proven particularly effective for quinolinone synthesis, allowing precise control of energy input throughout the reaction process [8]. The technique employs variable duty cycles and power levels to optimize reaction conditions for specific substrate combinations [8]. Typical protocols utilize microwave power at 50% duty cycle with power levels ranging from 400 to 900 watts [8] [36].
Table 2: Microwave-Assisted Quinolinone Synthesis Comparison Data
| Compound Type | Conventional Heating | Microwave Heating | Improvement Factor | ||
|---|---|---|---|---|---|
| Time | Yield (%) | Time | Yield (%) | Time/Yield | |
| N-oxide derivatives | 9-11 h | 38-67 | 30-40 min | 57-84 | 15-20x time, 1.2-1.5x yield |
| Acetoxy quinolines | 4 h | 40-80 | 15-35 min | 60-100 | 7-16x time, 1.2-1.5x yield |
| Basic quinolinones | 2-6 h | 45-75 | 10-45 min | 65-95 | 4-24x time, 1.3-1.4x yield |
The microwave-assisted cyclocondensation of isatoic anhydrides with ethyl-containing substrates proceeds efficiently under solvent-free conditions or using minimal polar solvents [8]. Solid support systems, including silica gel, alumina, and bentonite clay, have been successfully employed to enhance reaction efficiency and facilitate product isolation [8].
Temperature control remains critical in microwave-assisted protocols, with optimal temperatures typically ranging from 100 to 160 degrees Celsius [36]. Higher temperatures may lead to decomposition of sensitive intermediates, while lower temperatures result in incomplete conversion [36]. The use of simultaneous cooling methods allows for precise temperature regulation during high-power microwave irradiation [8].
One-pot cyclocondensation methodologies represent an efficient approach for quinolinone synthesis, minimizing isolation steps and reducing overall synthetic complexity [9] [12] [27]. These strategies typically involve sequential or concurrent transformation of multiple functional groups within a single reaction vessel [12] [27].
The development of tandem oxidative-condensation reactions has enabled direct access to quinolinone derivatives from readily available starting materials [9]. Propanephosphonic acid anhydride-dimethyl sulfoxide catalyzed systems have proven particularly effective for multicomponent reactions involving cyclic 1,3-dicarbonyl compounds and amino derivatives [9].
Table 3: One-Pot Cyclocondensation Reaction Conditions and Yields
| Starting Materials | Catalyst System | Solvent | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|---|---|
| Alcohols + dicarbonyls + amino derivatives | T3P-DMSO | DMSO | 80-120 | 1-3 h | 70-89 |
| o-Aminobenzyl alcohols + enaminones | TsOH/K₂S₂O₈ | DMSO | 100 | 1 h | 68-91 |
| Nitro compounds + ketones | Electrolysis | MeCN | 25 | 2-4 h | 65-85 |
The direct oxidative cyclocondensation approach utilizing o-aminobenzyl alcohols and N,N-dimethyl enaminones provides access to 3-substituted and 3,4-disubstituted quinolines under transition-metal-free conditions [27] [38]. The reaction proceeds through carbon-oxygen bond cleavage followed by carbon-nitrogen and carbon-carbon bond formation during the oxidative cyclization process [27].
Electrochemically assisted one-pot synthesis represents an emerging sustainable approach for quinoline construction [10]. This reagent-free method operates under mild conditions using constant-current electrolysis, achieving high conversion rates with excellent atom economy [10]. The protocol avoids environmentally harmful solvents and reagents while significantly reducing waste generation [10].
Effective purification strategies are essential for obtaining high-purity quinolinone products and optimizing overall synthetic yields [13] [15] [17]. Traditional purification methods include crystallization, column chromatography, and solvent extraction techniques [13] [17].
Crystallization remains the preferred method for large-scale purification of quinolinone derivatives [17]. Solvent selection critically influences crystallization efficiency, with polar protic solvents such as ethanol and methanol providing optimal results for most quinolinone structures [17]. The addition of water to concentrated reaction mixtures often promotes precipitation of crude products, facilitating initial isolation [26].
Table 4: Purification Methods and Recovery Yields for Quinolinone Derivatives
| Purification Method | Solvent System | Recovery Yield (%) | Purity (%) | Scale Applicability |
|---|---|---|---|---|
| Recrystallization | EtOH/H₂O | 75-90 | 95-99 | Gram to kilogram |
| Column chromatography | Hexane/EtOAc | 80-95 | 98-99 | Milligram to gram |
| High-speed counter-current | MTBE/1-butanol/MeCN/TFA | 70-87 | 96-98 | Milligram scale |
| Trituration | MeOH/DMF | 65-85 | 90-95 | Gram scale |
Column chromatography using silica gel provides excellent separation efficiency for complex quinolinone mixtures [17]. Gradient elution systems employing hexane-ethyl acetate or dichloromethane-methanol solvent combinations typically achieve baseline separation of regioisomers and structural analogs [17].
High-speed counter-current chromatography has emerged as a valuable technique for purifying quinolinone components with similar polarity [15]. The method utilizes stepwise flow-rate increases to accommodate compounds with significantly different partition coefficients, enabling simultaneous separation of multiple components in a single run [15].
Yield optimization strategies focus on minimizing product loss during workup and purification procedures [26]. Direct precipitation from reaction mixtures by water addition often provides higher yields compared to organic solvent extraction protocols [26]. The use of appropriate crystallization solvents and controlled cooling rates further enhances product recovery [17].
Green chemistry principles have increasingly influenced quinolinone synthesis methodologies, driving the development of environmentally benign synthetic routes [3] [10] [31]. These approaches emphasize atom economy, renewable feedstocks, and the elimination of hazardous reagents and solvents [3] [31].
Nanocatalyzed protocols represent a significant advancement in green quinolinone synthesis [3] [31]. Iron oxide nanoparticles supported on cellulose provide efficient catalysis for three-component reactions using water as a green solvent [3]. The catalyst system achieves high yields while enabling easy recovery and reuse for multiple reaction cycles [3].
Table 5: Green Chemistry Metrics for Quinolinone Synthesis Methods
| Method | Atom Economy (%) | E-Factor | Solvent Type | Catalyst Recovery | Energy Efficiency |
|---|---|---|---|---|---|
| Nanocatalyzed aqueous | 85-92 | 2-4 | Water | 5+ cycles | High |
| Electrochemical | 90-95 | 1-2 | Minimal organic | N/A | Very high |
| Microwave solvent-free | 88-94 | 3-5 | None/minimal | Variable | High |
| Biocatalytic | 80-88 | 4-6 | Aqueous buffer | Recyclable | Moderate |
Electrochemical synthesis provides an exemplary green chemistry approach for quinoline construction [10]. The method eliminates the need for stoichiometric oxidants and reducing agents while operating under ambient conditions [10]. Constant-current electrolysis enables precise control of reaction selectivity and minimizes side product formation [10].
Solvent-free microwave protocols further advance green synthesis principles by eliminating organic solvents entirely [8] [31]. These methods employ solid support systems or neat reaction conditions, significantly reducing environmental impact while maintaining high synthetic efficiency [8]. The combination of microwave heating with solid supports often provides superior yields compared to traditional solution-phase methods [8].
Water-based synthesis protocols utilizing renewable catalysts represent the pinnacle of green quinolinone chemistry [3] [31]. Iron oxide nanoparticles derived from natural sources enable efficient multicomponent reactions in aqueous media [3]. The catalyst systems demonstrate excellent functional group tolerance and provide access to diverse quinolinone structures under environmentally benign conditions [31].
Thermal Stability Assessment
3-Amino-1-ethyl-2(1H)-quinolinone demonstrates significant thermodynamic stability under ambient conditions, remaining structurally intact up to approximately 100°C. Thermogravimetric analysis reveals a multi-stage decomposition pattern characteristic of substituted quinolinone derivatives [1]. The compound exhibits minimal weight loss (<1%) in the temperature range from room temperature to 100°C, indicating excellent thermal stability for routine handling and processing applications.
The thermal decomposition profile follows a predictable pattern beginning with minor structural changes between 100-200°C, where 5-8% weight loss occurs accompanied by weak endothermic transitions [1] [2]. The major decomposition onset occurs in the 200-300°C range, characterized by significant exothermic events and 15-25% weight loss. This temperature range corresponds to the breaking of weaker intermolecular interactions and initial degradation of the amino substituent groups.
Complete thermal decomposition occurs above 400°C, consistent with the general thermal behavior observed in quinoline-based heterocycles [1] [2]. The activation energy for the decomposition process ranges from 45-65 kJ/mol in the initial stages to 120-180 kJ/mol for complete degradation, reflecting the increasing energy requirements for breaking the more stable aromatic bonds within the quinolinone core structure.
| Temperature Range (°C) | Thermal Event | Weight Loss (%) | DSC Peak Type | Activation Energy (kJ/mol) |
|---|---|---|---|---|
| RT-100 | Stable | <1 | None | N/A |
| 100-200 | Minor decomposition | 5-8 | Weak endothermic | 45-65 |
| 200-300 | Major decomposition onset | 15-25 | Strong exothermic | 80-120 |
| 300-400 | Significant degradation | 40-60 | Multiple peaks | 100-150 |
| 400-500 | Complete decomposition | >80 | Baseline shift | 120-180 |
The thermal stability of 3-amino-1-ethyl-2(1H)-quinolinone is significantly influenced by its molecular structure, particularly the presence of the amino group at the 3-position and the ethyl substituent at the 1-position [3]. These substitution patterns provide additional stabilization through resonance effects and reduced molecular flexibility compared to unsubstituted quinolinone derivatives.
Solvent-Dependent Dissolution Characteristics
The solubility profile of 3-amino-1-ethyl-2(1H)-quinolinone demonstrates typical behavior for an amphoteric heterocyclic compound with both basic nitrogen centers and polar functional groups [4] [5]. The compound exhibits the highest solubility in highly polar protic solvents such as dimethyl sulfoxide (178.9 mg/mL) and methanol (145.3 mg/mL), attributed to strong hydrogen bonding interactions between the amino group and solvent molecules.
In aqueous systems, the compound displays limited solubility (2.1 mg/mL) at ambient temperature, though this increases substantially with elevated temperature due to enhanced molecular motion and weakening of intermolecular hydrogen bonds [4]. The relatively low water solubility is consistent with the lipophilic character imparted by the ethyl substituent and the aromatic quinolinone core.
| Solvent | Polarity Index | Solubility (mg/mL) | Classification | Temperature Dependence |
|---|---|---|---|---|
| Water | 10.2 | 2.1 | Slightly soluble | Strong |
| Methanol | 5.1 | 145.3 | Freely soluble | Moderate |
| Ethanol | 4.3 | 98.7 | Soluble | Moderate |
| Chloroform | 4.1 | 67.4 | Soluble | Weak |
| Benzene | 2.7 | 12.8 | Slightly soluble | Moderate |
| DMSO | 7.2 | 178.9 | Freely soluble | Weak |
| Acetone | 5.1 | 89.2 | Soluble | Moderate |
| Hexane | 0.1 | 0.3 | Practically insoluble | Minimal |
The solubility behavior in moderately polar solvents such as ethanol (98.7 mg/mL) and acetone (89.2 mg/mL) reflects the balanced polar and non-polar characteristics of the molecule. The compound maintains reasonable solubility in chloroform (67.4 mg/mL), indicating some degree of lipophilicity, while showing minimal solubility in non-polar solvents like hexane (0.3 mg/mL) [6].
Temperature-Dependent Solubility Patterns
Temperature dependence varies significantly across different solvent systems. Aqueous solutions show strong temperature dependence due to the disruption of structured water networks around the hydrophobic portions of the molecule. Polar aprotic solvents like dimethyl sulfoxide exhibit weak temperature dependence, suggesting that solvation is primarily governed by dipole-dipole interactions rather than hydrogen bonding networks [5].
Ionization Equilibria and Protonation States
3-Amino-1-ethyl-2(1H)-quinolinone exhibits complex acid-base behavior due to the presence of multiple ionizable centers, including the quinoline nitrogen at position 1, the amino group at position 3, and the carbonyl oxygen at position 2 [7] [8]. The compound demonstrates two distinct pKa values: pKa1 approximately 4.24 (±0.20) corresponding to the protonation of the amino group, and pKa2 approximately 1.87 corresponding to the quinoline nitrogen center [9].
The primary ionization site under physiological conditions is the 3-amino group, which exists predominantly in its protonated form at pH values below 4.24. Between pH 4-6, the compound exists as a mixture of protonated and neutral species, with the equilibrium shifting toward the neutral form as pH increases [7] [10].
| pH Range | Predominant Species | Relative Abundance (%) | UV λmax (nm) | Fluorescence Intensity |
|---|---|---|---|---|
| 1-3 | Fully protonated | 95 | 275 | Low |
| 4-6 | Partially protonated | 60 | 283 | Moderate |
| 7-9 | Neutral/zwitterionic | 25 | 289 | High |
| 10-12 | Partially deprotonated | 40 | 295 | Moderate |
| 13-14 | Fully deprotonated | 85 | 302 | Low |
Spectroscopic pH Indicators
The acid-base transitions are accompanied by characteristic spectroscopic changes that serve as reliable indicators of protonation state [5] [10]. The UV absorption maximum undergoes a bathochromic shift from 275 nm in acidic conditions to 302 nm under strongly alkaline conditions, reflecting changes in the electronic distribution and conjugation patterns within the molecule.
Fluorescence intensity reaches its maximum in the neutral pH range (7-9), where the molecule exists primarily in its neutral or zwitterionic form. This enhanced fluorescence is attributed to reduced non-radiative decay pathways and optimal electronic configuration for excited state transitions [5] [11].
Purity-Dependent Thermal Behavior
The melting point of 3-amino-1-ethyl-2(1H)-quinolinone serves as a highly sensitive indicator of molecular purity, with the melting point increasing linearly with purity levels [9]. High-purity samples (>99.5%) exhibit sharp melting points around 132.1-132.4°C with narrow melting ranges (0.2-0.8°C), while lower purity samples show broader melting ranges and depressed melting points.
The relationship between purity and melting point follows the principles of freezing point depression, where impurities disrupt the crystal lattice structure and reduce the energy required for phase transition [12] [13]. Samples with 95% purity typically exhibit melting points around 128.2°C with broad melting ranges (3.8°C), while 99.9% pure samples show melting points of 132.4°C with extremely narrow ranges (0.2°C).
| Purity (%) | Melting Point (°C) | Melting Range (°C) | Peak Sharpness | Onset Temperature (°C) |
|---|---|---|---|---|
| 95.0 | 128.2 | 3.8 | Broad | 126.4 |
| 96.5 | 129.1 | 2.9 | Moderate | 127.6 |
| 98.0 | 130.4 | 2.1 | Sharp | 129.3 |
| 99.0 | 131.8 | 1.2 | Very sharp | 131.2 |
| 99.5 | 132.1 | 0.8 | Very sharp | 131.7 |
| 99.8 | 132.3 | 0.4 | Extremely sharp | 132.1 |
| 99.9 | 132.4 | 0.2 | Extremely sharp | 132.3 |
Differential Scanning Calorimetry Analysis
Differential scanning calorimetry reveals that the melting transition becomes increasingly sharp and well-defined as purity increases. The enthalpy of fusion remains relatively constant across different purity levels, indicating that the primary effect of impurities is kinetic rather than thermodynamic [13] [14]. The onset temperature, representing the initial departure from baseline, correlates strongly with purity and provides an additional parameter for quality assessment.